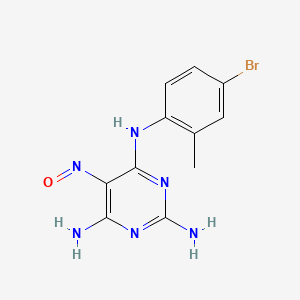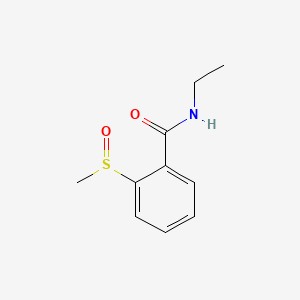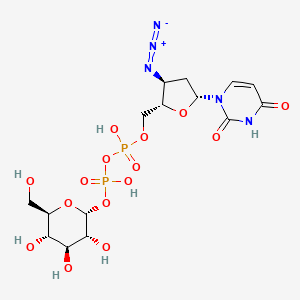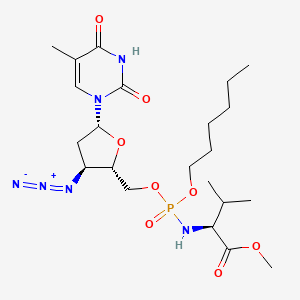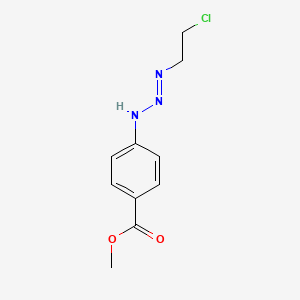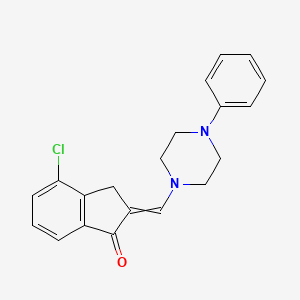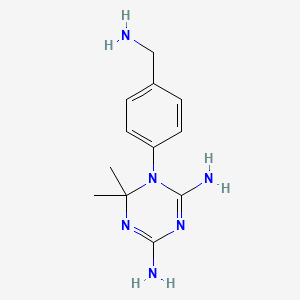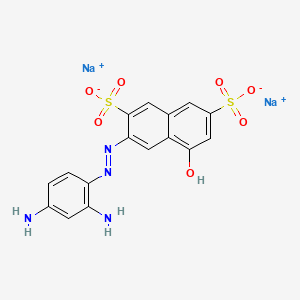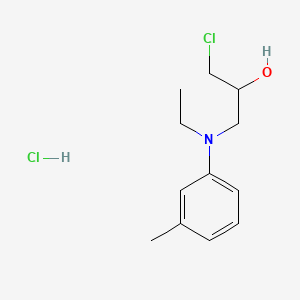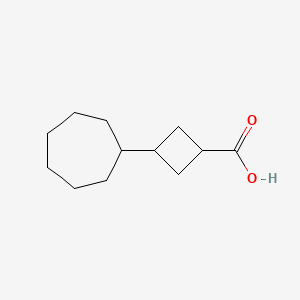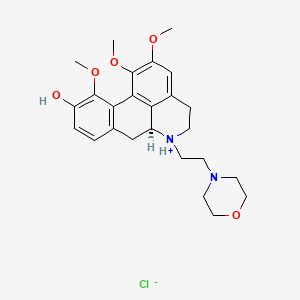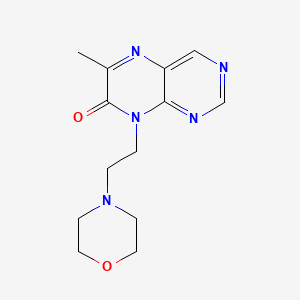
6-Methyl-8-(2-(4-morpholinyl)ethyl)-7(8H)-pteridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-8-(2-(4-morpholinyl)ethyl)-7(8H)-pteridinone is a synthetic organic compound belonging to the pteridinone family This compound is characterized by its unique structure, which includes a pteridinone core substituted with a methyl group at the 6th position and a 2-(4-morpholinyl)ethyl group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-(2-(4-morpholinyl)ethyl)-7(8H)-pteridinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pteridinone Core: The pteridinone core can be synthesized through the condensation of appropriate starting materials, such as 2,4-diaminopyrimidine and formic acid, under acidic conditions.
Introduction of the Methyl Group: The methyl group at the 6th position can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the 2-(4-Morpholinyl)ethyl Group: The 2-(4-morpholinyl)ethyl group can be attached through nucleophilic substitution reactions. This step involves the reaction of the pteridinone core with 2-(4-morpholinyl)ethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-8-(2-(4-morpholinyl)ethyl)-7(8H)-pteridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various alkyl or acyl groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-8-(2-(4-morpholinyl)ethyl)-7(8H)-pteridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to disease progression and cellular functions.
Comparison with Similar Compounds
6-Methyl-8-(2-(4-morpholinyl)ethyl)-7(8H)-pteridinone can be compared with other similar compounds, such as:
Pteridinone Derivatives: Compounds with similar pteridinone cores but different substituents.
Morpholine-Containing Compounds: Molecules containing the morpholine ring but with different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of the pteridinone core and the 2-(4-morpholinyl)ethyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds.
List of Similar Compounds
- 6-Methyl-7(8H)-pteridinone
- 8-(2-(4-Morpholinyl)ethyl)-7(8H)-pteridinone
- 6-Methyl-8-(2-(4-piperidinyl)ethyl)-7(8H)-pteridinone
Properties
CAS No. |
88442-86-8 |
|---|---|
Molecular Formula |
C13H17N5O2 |
Molecular Weight |
275.31 g/mol |
IUPAC Name |
6-methyl-8-(2-morpholin-4-ylethyl)pteridin-7-one |
InChI |
InChI=1S/C13H17N5O2/c1-10-13(19)18(3-2-17-4-6-20-7-5-17)12-11(16-10)8-14-9-15-12/h8-9H,2-7H2,1H3 |
InChI Key |
LFRDZQUVFKQTNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CN=CN=C2N(C1=O)CCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



